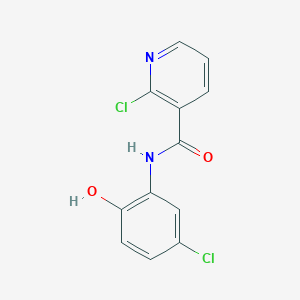

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-7-3-4-10(17)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPJEZLLZKCBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Chlorination Reagents and Conditions

| Reagent | Temperature (°C) | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Triphosgene | 0–5 | Anhydrous THF | 98 | High |

| POCl₃ | 80–100 | Toluene | 85 | Moderate |

| PCl₅ | 120 | Chlorobenzene | 78 | Low |

Data adapted from CN102532010B and CN109456257B.

Amide Bond Formation Techniques

The carboxamide bond in this compound is typically formed via Schotten-Baumann reaction or coupling reagents :

Schotten-Baumann Reaction

-

Acid Chloride Preparation : 2-Chloronicotinic acid reacts with thionyl chloride (SOCl₂) to form 2-chloronicotinoyl chloride.

-

Amidation : The acid chloride reacts with 5-chloro-2-hydroxyaniline in the presence of a base (e.g., NaOH) to form the amide.

Reaction Conditions :

Coupling Reagent Approach

Modern methods use EDC/HOBt or DCC/DMAP to activate the carboxylic acid, enabling amide formation under milder conditions.

Advantages :

-

Higher yields (90–95%) compared to traditional methods.

-

Reduced racemization risk.

Reduction of Nitro Intermediates

Patent CN102532010B highlights a titanium-mediated reduction method for converting 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine:

-

Reduction System : TiCl₄ and Mg in anhydrous THF.

-

Conditions :

This method avoids hazardous metals (e.g., Fe, Zn) and improves scalability.

Crystallographic Characterization

X-ray diffraction studies confirm the planar structure of the nicotinamide core and intramolecular hydrogen bonding between the hydroxyl group and amide oxygen. Key crystallographic parameters include:

Optimization of Reaction Parameters

Solvent Effects

Temperature Control

-

Chlorination and amidation require低温 (0–5°C) to suppress side reactions.

-

Recrystallization in benzene/n-hexane (1:1) yields high-purity product.

Analytical Methods for Quality Control

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide against a range of pathogens.

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa at varying concentrations. Specifically, it inhibited P. aeruginosa growth at a concentration as low as 0.016 mM, suggesting strong antibacterial potential .

- Mechanism of Action : The compound's mechanism involves targeting specific antimicrobial resistance-related proteins, such as bleomycin resistance protein and HTH-type transcriptional regulator QacR, which may enhance or restore the efficacy of existing antibiotics .

Anticancer Applications

The compound is also being investigated for its anticancer properties, particularly in inhibiting tumor growth.

- VEGF-Receptor Inhibition : Research has identified this compound derivatives as potential inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase activity. This inhibition is crucial in treating conditions associated with deregulated angiogenesis, such as various cancers and retinopathies .

- Case Studies : In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds derived from nicotinamide have shown promise in targeting solid tumors and hematological malignancies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its therapeutic potential.

- Chemical Modifications : Modifications to the chlorophenyl group and the nicotinamide backbone have been explored to enhance biological activity. For instance, substituents that increase hydrophilicity or alter electronic properties can significantly affect the compound's potency and selectivity against target cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and chlorine groups play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Boscalid (2-Chloro-N-(4'-Chlorobiphenyl-2-yl)Nicotinamide)

- Structure : Boscalid (CAS: 188425-85-6) shares the 2-chloronicotinamide backbone but substitutes the hydroxylphenyl group with a biphenyl system (4'-chlorobiphenyl-2-yl). This structural difference enhances its lipophilicity and environmental persistence compared to the hydroxyl-containing target compound .

- Applications : Boscalid is a commercially significant fungicide used in agriculture to control Botrytis and Sclerotinia species. Regulatory bodies, including the EPA, have established maximum residue limits (MRLs) for boscalid and its metabolites (e.g., 5-hydroxy boscalid) in crops .

- Toxicity: Boscalid exhibits moderate toxicity to aquatic organisms (e.g., LC50 = 1.2 mg/L for saltwater mysids) and requires stringent handling protocols .

2-Chloro-N-[4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Nicotinamide

- Its molecular formula is C20H13Cl2N3O2, with a higher molecular weight (382.24 g/mol) .

- Applications: Primarily studied for insecticidal activity, its benzoxazole moiety may enhance binding to acetylcholine receptors in pests. No commercial applications are reported, unlike boscalid .

2-Chloro-N-(Phenylcarbamoyl)Nicotinamide

- Structure : A precursor in the synthesis of pyrido[2,3-d]pyrimidines, this compound lacks the hydroxyl and biphenyl substituents of boscalid and the target molecule. Its simpler structure reduces steric hindrance, favoring reactivity in further synthetic steps .

- Applications : Used as an intermediate in herbicidal agent development, it demonstrates lower environmental persistence due to reduced halogenation .

Comparative Data Table

Key Research Findings

- Metabolic Pathways : Boscalid undergoes hydroxylation to form 5-hydroxy boscalid, a metabolite with distinct regulatory thresholds. Similar metabolic studies for the target compound are pending .

- Synthetic Accessibility : The target compound’s synthesis requires precise control of phosgene reactions, whereas boscalid’s production leverages biphenyl coupling techniques .

Biological Activity

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a derivative of nicotinamide, notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, summarizing key research findings, methodologies, and applications.

Chemical Structure and Properties

The chemical formula of this compound is CHClNO. Its structure features a chloro-substituted phenyl group attached to a nicotinamide moiety, which contributes to its biological reactivity and potential pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically studied for its effectiveness against Enterococcus faecalis , a common pathogen associated with various infections. The compound's mechanism of action may involve interference with metabolic pathways critical to bacterial survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's IC values vary across different studies, indicating its effectiveness in inhibiting cancer cell proliferation:

The presence of the hydroxyl and chloro groups in its structure is believed to enhance its interaction with cellular targets involved in cancer progression.

Anti-inflammatory and Antioxidant Activities

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Its antioxidant activity has been attributed to its ability to scavenge free radicals, thereby reducing oxidative stress within cells .

Other Biological Activities

Beyond the aforementioned properties, this compound has shown promise in various other areas:

- Antidepressant : Preliminary studies suggest potential mood-enhancing effects.

- Anti-malarial : The compound's derivatives have been evaluated for their efficacy against malaria parasites.

- Anti-HIV : Some derivatives have been screened for their ability to inhibit HIV replication.

Methodologies in Research

The synthesis of this compound typically involves various chemical reactions, including nucleophilic substitutions and coupling reactions. Characterization methods such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .

Case Studies

- Antimycobacterial Activity : A study investigated the effects of this compound on Mycobacterium tuberculosis strains. The results indicated significant activity against resistant strains, suggesting potential use in tuberculosis treatment .

- Interaction Studies : Binding affinity studies have shown that this compound interacts with enzymes involved in metabolic pathways, which could elucidate its pharmacodynamics and potential side effects.

Q & A

Q. How are computational models (e.g., DFT, QSAR) validated against experimental data?

- Methodological Answer : For QSAR:

Train models on 30+ analogs with measured logP/EC₅₀.

Validate using leave-one-out cross-validation (R² > 0.7).

Compare DFT-calculated vibrational frequencies (B3-LYP/6-31G(d)) with experimental IR, applying scaling factors (0.9614 for B3-LYP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.